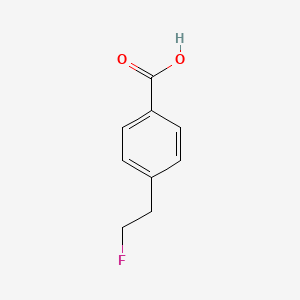

4-(2-Fluoroethyl)benzoic acid

Descripción general

Descripción

4-(2-Fluoroethyl)benzoic acid is an organic compound belonging to the family of benzoic acids. It is characterized by the presence of a fluoroethyl group attached to the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research, due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(2-Fluoroethyl)benzoic acid can be synthesized through several methods. One common method involves the Schiemann reaction, where a 4-aminobenzoic acid, protected as the ethyl ester, is diazotized and then fluoride is introduced using tetrafluoroborate. Hydrolysis of the ester converts it back to the free acid . Another method involves the aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Fluoroethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups.

Substitution: The fluoroethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide and various catalysts are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

4-(2-Fluoroethyl)benzoic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its fluorinated structure enhances lipophilicity and metabolic stability, which are desirable traits in drug design. The incorporation of the fluoroethyl group can improve the binding affinity of compounds to biological targets, making them more effective as therapeutic agents.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines. The fluorinated moiety was found to enhance the interaction with cancer cell receptors, leading to increased cytotoxicity compared to non-fluorinated analogs.

Materials Science

2.1 Polymer Chemistry

In polymer science, this compound is utilized as a monomer for synthesizing fluorinated polymers. These polymers exhibit unique properties such as high thermal stability and chemical resistance, making them suitable for use in harsh environments.

Data Table: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | >300°C |

| Chemical Resistance | Excellent |

| Solubility in Organic Solvents | High |

Agrochemicals

3.1 Herbicides and Pesticides

Fluorinated benzoic acids, including this compound, are explored as active ingredients in herbicides and pesticides. The presence of fluorine can enhance the efficacy and selectivity of these compounds against target pests while minimizing environmental impact.

Case Study: Herbicide Efficacy

Research indicates that formulations containing this compound showed improved herbicidal activity against specific weed species compared to traditional herbicides. This improvement is attributed to enhanced absorption and translocation within plant systems.

Analytical Chemistry

4.1 Chromatography

In analytical chemistry, this compound is used as a standard in chromatographic techniques for the detection and quantification of other compounds. Its distinct fluorinated structure aids in achieving better resolution during separation processes.

Mecanismo De Acción

The mechanism of action of 4-(2-Fluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparación Con Compuestos Similares

- 4-Fluorobenzoic acid

- 2-Fluorobenzoic acid

- 3-Fluorobenzoic acid

Comparison: 4-(2-Fluoroethyl)benzoic acid is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to other fluorobenzoic acids. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets .

Actividad Biológica

4-(2-Fluoroethyl)benzoic acid is a fluorinated derivative of benzoic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly interesting for its interactions with various biological targets, including dopamine receptors, which are crucial in neuropsychiatric and neurological disorders. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of benzoic acid derivatives using 2-fluoroethyl bromide. The process can be summarized as follows:

- Starting Materials : Benzoic acid and 2-fluoroethyl bromide.

- Reagents : Potassium carbonate (base), acetone (solvent).

- Procedure :

- The benzoic acid is treated with 2-fluoroethyl bromide in the presence of potassium carbonate.

- The reaction mixture is heated under reflux conditions.

- After completion, the product is purified through recrystallization or chromatography.

Dopamine Receptor Affinity

Research has shown that this compound exhibits significant binding affinity for dopamine D2 and D3 receptors. A study indicated that compounds synthesized with similar structures displayed high affinity at D3 receptors (K_i values ranging from 0.17 to 5 nM) and moderate selectivity over D2 receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .

| Compound | Receptor Type | K_i (nM) | Selectivity (D3/D2) |

|---|---|---|---|

| This compound | D3 | <5 | High |

| Other analogs | D2 | >10 | Moderate |

Antimicrobial Activity

In addition to its neuropharmacological implications, derivatives of this compound have been evaluated for antimicrobial properties. A series of hydrazide hydrazones derived from 4-fluorobenzoic acid demonstrated promising antimicrobial activity against various pathogens, indicating that modifications to the benzoic acid structure can enhance bioactivity .

Neuropharmacological Studies

In a pharmacological evaluation, compounds derived from this compound were tested for their effects on behavioral models in rodents. These studies revealed that certain analogs could modulate dopaminergic signaling pathways, potentially offering therapeutic benefits for conditions characterized by dopaminergic dysfunction .

Agricultural Applications

Interestingly, research into related compounds has also suggested potential agricultural applications. For instance, derivatives of benzoic acids have been shown to inhibit seed germination and affect plant growth regulation, indicating a broader scope of biological activity beyond human health applications .

Propiedades

IUPAC Name |

4-(2-fluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNSQQDBHGFWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709503 | |

| Record name | 4-(2-Fluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819883-84-6 | |

| Record name | 4-(2-Fluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.